molecular formula C20H21N3O4S B10891487 ethyl 4-({[(2E)-4-oxo-3-(prop-2-en-1-yl)-2-(prop-2-en-1-ylimino)-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate

ethyl 4-({[(2E)-4-oxo-3-(prop-2-en-1-yl)-2-(prop-2-en-1-ylimino)-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate

Cat. No.: B10891487
M. Wt: 399.5 g/mol
InChI Key: QNZRGWJPPCDFNO-UHFFFAOYSA-N
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Description

ETHYL 4-({[3-ALLYL-2-(ALLYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]CARBONYL}AMINO)BENZOATE is a complex organic compound that belongs to the class of thiazine derivatives. This compound is characterized by its unique structure, which includes an ethyl ester group, a benzoate moiety, and a thiazine ring with allyl and imino substituents. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of ETHYL 4-({[3-ALLYL-2-(ALLYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]CARBONYL}AMINO)BENZOATE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the thiazine ring, followed by the introduction of the allyl and imino groups. The final steps involve the formation of the ethyl ester and benzoate moieties. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.

Chemical Reactions Analysis

ETHYL 4-({[3-ALLYL-2-(ALLYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]CARBONYL}AMINO)BENZOATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

ETHYL 4-({[3-ALLYL-2-(ALLYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]CARBONYL}AMINO)BENZOATE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 4-({[3-ALLYL-2-(ALLYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The thiazine ring and allyl groups play a crucial role in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

ETHYL 4-({[3-ALLYL-2-(ALLYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]CARBONYL}AMINO)BENZOATE can be compared with other thiazine derivatives and compounds with similar functional groups. Some similar compounds include:

    3-ALLYL-2-(ALLYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE: Shares the thiazine ring and allyl groups but lacks the benzoate and ethyl ester moieties.

    ETHYL 4-AMINOBENZOATE: Contains the ethyl ester and benzoate groups but lacks the thiazine ring and allyl groups.

    BENZOYLTHIAZINE DERIVATIVES: Compounds with a thiazine ring and benzoate group but different substituents on the thiazine ring.

The uniqueness of ETHYL 4-({[3-ALLYL-2-(ALLYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]CARBONYL}AMINO)BENZOATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

ethyl 4-[(4-oxo-3-prop-2-enyl-2-prop-2-enylimino-1,3-thiazine-6-carbonyl)amino]benzoate

InChI

InChI=1S/C20H21N3O4S/c1-4-11-21-20-23(12-5-2)17(24)13-16(28-20)18(25)22-15-9-7-14(8-10-15)19(26)27-6-3/h4-5,7-10,13H,1-2,6,11-12H2,3H3,(H,22,25)

InChI Key

QNZRGWJPPCDFNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)N(C(=NCC=C)S2)CC=C

Origin of Product

United States

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